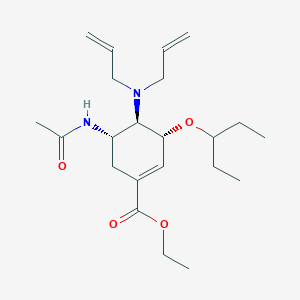
(3R,4R,5S)-Ethyl 5-acetamido-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate (Oseltamivir Impurity pound(c)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3R,4R,5S)-5-acetamido-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring with multiple functional groups, including an acetamido group, a diallylamino group, and a pentan-3-yloxy group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R,4R,5S)-5-acetamido-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Cyclohexene Ring: The cyclohexene ring is typically formed through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Functional Groups: The acetamido, diallylamino, and pentan-3-yloxy groups are introduced through various substitution reactions. These reactions often require specific reagents and conditions, such as the use of protecting groups to ensure selective functionalization.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3R,4R,5S)-5-acetamido-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific transformation being performed, but often involve the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diallylamino group could yield an N-oxide, while reduction of the acetamido group could yield an amine. Substitution reactions could introduce a wide range of new functional groups, depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying various chemical reactions.
Biology: The compound’s functional groups make it a potential candidate for studying enzyme-substrate interactions and other biochemical processes.
Industry: The compound’s versatility makes it a potential candidate for use in various industrial processes, such as the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which Ethyl (3R,4R,5S)-5-acetamido-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate exerts its effects depends on the specific application. In general, the compound’s functional groups allow it to interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecule, leading to various biological or chemical effects.
Comparaison Avec Des Composés Similaires
Ethyl (3R,4R,5S)-5-acetamido-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate can be compared with other similar compounds, such as:
Ethyl (3R,4R,5S)-5-acetamido-4-(dimethylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate: This compound has a dimethylamino group instead of a diallylamino group, which could affect its reactivity and interactions with molecular targets.
Ethyl (3R,4R,5S)-5-acetamido-4-(diallylamino)-3-(butan-2-yloxy)cyclohex-1-ene-1-carboxylate: This compound has a butan-2-yloxy group instead of a pentan-3-yloxy group, which could affect its solubility and other physical properties.
The unique combination of functional groups in Ethyl (3R,4R,5S)-5-acetamido-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate makes it a versatile and valuable compound for various applications.
Propriétés
Formule moléculaire |
C22H36N2O4 |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
ethyl (3R,4R,5S)-5-acetamido-4-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C22H36N2O4/c1-7-12-24(13-8-2)21-19(23-16(6)25)14-17(22(26)27-11-5)15-20(21)28-18(9-3)10-4/h7-8,15,18-21H,1-2,9-14H2,3-6H3,(H,23,25)/t19-,20+,21+/m0/s1 |
Clé InChI |
WKPPBEHSYVUAHF-PWRODBHTSA-N |
SMILES isomérique |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N(CC=C)CC=C)NC(=O)C)C(=O)OCC |
SMILES canonique |
CCC(CC)OC1C=C(CC(C1N(CC=C)CC=C)NC(=O)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


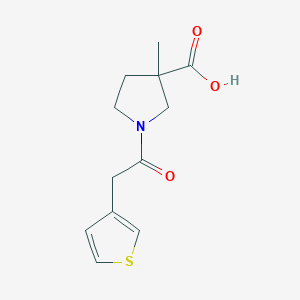

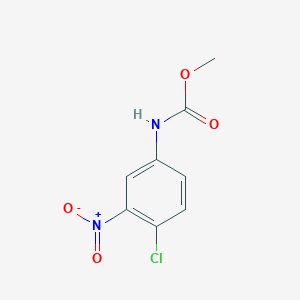


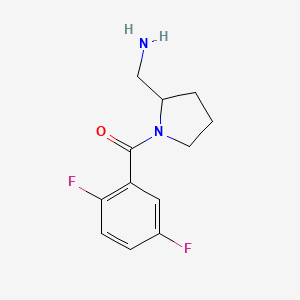
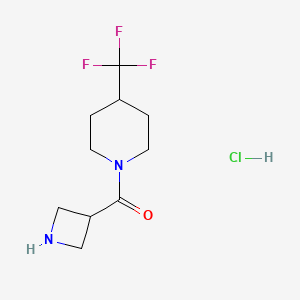
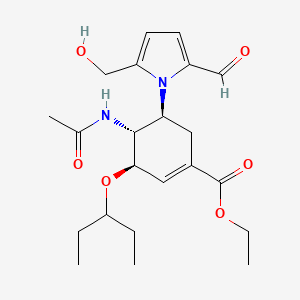
![6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14894445.png)
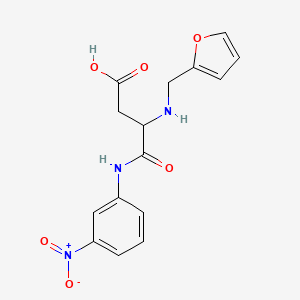
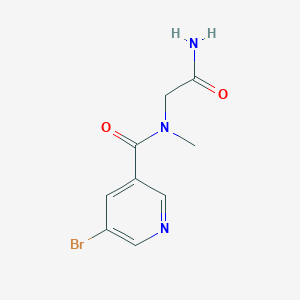
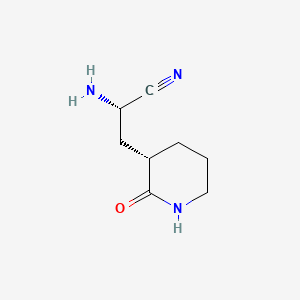
![Octahydro-2H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B14894461.png)
![4-(Aminomethyl)-6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14894465.png)
